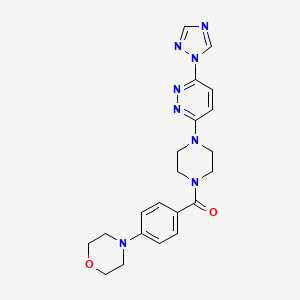

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-morpholinophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . It is part of a series of novel 1,2,4-triazole derivatives that have been synthesized and evaluated for their potential as anticancer agents .

Synthesis Analysis

The synthesis of these 1,2,4-triazole derivatives involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with various other compounds . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of these derivatives was established by NMR and MS analysis . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a 1,3-dipolar cycloaddition reaction . This reaction involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl) .Physical And Chemical Properties Analysis

These compounds are thermally stable, with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .Aplicaciones Científicas De Investigación

Anticancer Agents

Compounds containing the 1,2,4-triazole ring, such as the one , have been found to be promising anticancer agents . They have shown cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have demonstrated selectivity against normal and cancerous cell lines, making them potential candidates for cancer treatment .

Antibacterial Agents

1,2,4-Triazole derivatives have been recognized as important antibacterial agents . The global spread of drug resistance in bacteria necessitates the development of new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity .

Industrial Applications

These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Cytotoxic Activity

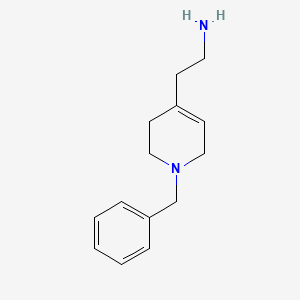

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

Treatment of Breast Cancer

Compounds like Letrozole and Anastrozole, which contain a 1,2,4-triazole ring, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women . These compounds have shown apparent superiority to estrogen receptor antagonists, such as Tamoxifen .

Development of New Antibacterial Agents

The 1,2,4-triazole ring can be incorporated into the design and development of novel antibacterial agents to help deal with the escalating problems of microbial resistance .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . Some of the compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Mecanismo De Acción

Target of Action

Similar compounds with a 1,2,4-triazole moiety have been reported to exhibit potent inhibitory activities against cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that this compound might interact with its targets to induce cell death, but this needs to be confirmed with further studies.

Result of Action

Similar compounds have been reported to exhibit cytotoxic effects towards cancer cells

Propiedades

IUPAC Name |

(4-morpholin-4-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8O2/c30-21(17-1-3-18(4-2-17)26-11-13-31-14-12-26)28-9-7-27(8-10-28)19-5-6-20(25-24-19)29-16-22-15-23-29/h1-6,15-16H,7-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZCCNWCVHUSSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)N5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-morpholinophenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356503.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356504.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2356507.png)

![1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2356508.png)

![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356520.png)

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)